molecular formula C8H9BrO B1590072 3-Bromo-4,5-dimethylphenol CAS No. 71942-14-8

3-Bromo-4,5-dimethylphenol

Cat. No.: B1590072
CAS No.: 71942-14-8
M. Wt: 201.06 g/mol
InChI Key: GJVYZGLNIKGKTE-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylphenol (CAS: 71942-14-8) is a brominated phenolic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . It features a phenol core substituted with a bromine atom at the 3-position and methyl groups at the 4- and 5-positions. Its synthesis typically involves bromination and alkylation steps starting from phenolic precursors, with vanillin or similar aromatic aldehydes as common starting materials .

Preparation Methods

Electrophilic Aromatic Bromination of 4,5-Dimethylphenol

Overview:
The most common laboratory synthesis of 3-Bromo-4,5-dimethylphenol involves the electrophilic aromatic substitution (EAS) bromination of 4,5-dimethylphenol. Bromine is introduced selectively at the 3-position of the aromatic ring due to the directing effects of the hydroxyl and methyl groups.

Reaction Conditions:

  • Reagents: Bromine (Br2) as the brominating agent.
  • Catalysts: Iron(III) bromide (FeBr3) or other Lewis acid catalysts to enhance electrophilicity of bromine.
  • Solvent: Often carried out in inert solvents like chloroform or carbon tetrachloride.
  • Temperature: Controlled low to moderate temperatures to avoid polybromination.
  • Selectivity: The presence of methyl groups at positions 4 and 5 directs bromination to the 3-position.

Mechanism:
The hydroxyl group activates the ring toward electrophilic substitution, while methyl groups influence regioselectivity. The catalyst FeBr3 forms a complex with bromine, generating a more reactive bromonium ion that attacks the aromatic ring.

Industrial Adaptation:
Large-scale production uses similar bromination chemistry but employs continuous flow reactors for better control and safety. Advanced separation techniques ensure high purity of the brominated product.

Hydrolysis of Brominated Xylene Derivatives (Bromoxylenes)

Background:
An alternative and industrially relevant approach involves the hydrolysis of brominated xylene derivatives (bromoxylenes), which are mixtures of 2,3- and 3,4-dimethylbromobenzenes. This method is particularly useful since selective bromination to obtain pure isomers is challenging and costly.

Process Summary:

  • Starting Materials: Mixtures of 2,3-dimethylbromobenzene and 3,4-dimethylbromobenzene, obtained by direct bromination of xylene.
  • Reaction Medium: Aqueous alkaline solution, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).
  • Catalyst: Copper compound catalysts such as CuSO4, CuO, Cu2O, CuBr, CuBr2, Cu(OH)2, CuCl, or CuCl2.
  • Temperature: 200–300 °C, optimized for reaction rate and selectivity.
  • Pressure: Reaction conducted in sealed vessels under autogenous pressure to maintain temperature.
  • Reaction Mode: Batch, semicontinuous, or continuous processes are feasible.

Reaction Mechanism:
The copper catalyst facilitates nucleophilic aromatic substitution where the bromine atom is replaced by a hydroxyl group, yielding the dimethylphenol isomers.

Advantages:

  • Utilizes readily available bromoxylenes without requiring expensive separation of isomers.
  • High purity and yield of 3,4-dimethylphenol (and by extension this compound derivatives) are achievable.
  • Economically favorable due to simplified processing steps.

Comparative Data Table of Preparation Methods

Parameter Electrophilic Bromination of 4,5-Dimethylphenol Hydrolysis of Bromoxylenes (Cu-Catalyzed)
Starting Material 4,5-Dimethylphenol Mixture of 2,3- and 3,4-dimethylbromobenzenes
Brominating Agent Bromine (Br2) Not applicable (hydrolysis step)
Catalyst FeBr3 or Lewis acids Copper compounds (CuSO4, CuO, CuBr, etc.)
Reaction Medium Organic solvent (e.g., chloroform) Aqueous alkaline solution (NaOH/KOH)
Temperature Ambient to moderate (room temp to ~50 °C) High (200–300 °C)
Reaction Pressure Atmospheric Autogenous pressure in sealed vessel
Selectivity High for 3-position bromination High for hydrolysis to phenol derivatives
Industrial Feasibility Suitable for small to medium scale Suitable for large scale, continuous processing
Yield and Purity High, but sensitive to overbromination High, with ease of purification

Detailed Research Findings and Notes

  • Selective Bromination: The methyl groups at positions 4 and 5 activate and direct bromination to the 3-position on the phenol ring, enabling selective synthesis of this compound without significant polybromination if reaction conditions are carefully controlled.

  • Copper-Catalyzed Hydrolysis: The copper catalyst plays a critical role in facilitating hydrolysis of bromoxylenes to the corresponding dimethylphenols. The catalyst loading typically ranges from 0.1% to 10% mole relative to bromoxylenes, with an optimal range of 2–7% mole for efficient conversion.

  • Reaction pH Control: Alkalinity is essential for hydrolysis, with NaOH or KOH used to maintain pH. Post-reaction acidification (e.g., with HCl) neutralizes phenoxides and aids phase separation for product isolation.

  • Temperature Optimization: Temperatures below 200 °C yield slow reaction rates, while temperatures above 300 °C increase pressure and side reactions. The preferred range is 200–300 °C for balancing kinetics and safety.

  • Isomer Mixtures: Bromination of xylene typically produces mixtures of bromoxylenes with a 3-isomer to 4-isomer ratio around 15:85 or 5:95 depending on conditions. The hydrolysis process tolerates these mixtures, simplifying the production and reducing costs.

  • Industrial Process Advantages: The hydrolysis method avoids the need for expensive separation of brominated isomers and reduces the number of synthetic steps compared to alternative methods such as sulphonation, nitration, or diazotization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding dimethylphenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 4,5-dimethylphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and phenolic group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Halogen Variations

4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6)

  • Structural Difference : Bromine substitution at the 4-position instead of the 3-position.
  • Physical Properties :
    • Melting point: 113–115°C .
    • Boiling point: ~195°C (estimated) .
  • Applications : Used in synthesizing chromen-4-one and isoflavone scaffolds .
  • Bioactivity: Limited data, but positional isomerism may influence receptor binding compared to 3-bromo derivatives.

4-Chloro-3,5-dimethylphenol (PCMX, CAS: 88-04-0)

  • Structural Difference : Chlorine replaces bromine at the 4-position.
  • Physical Properties :
    • Melting point: 114–116°C .
    • Flash point: 132°C .
  • Applications : Widely used as a disinfectant and preservative in consumer products .
  • Toxicity : Classified as a skin irritant (Category 2) and sensitizer (Category 1) under OSHA standards .

3-Bromo-4,5-dihydroxybenzyl Derivatives

  • Structural Difference : Additional hydroxyl groups at the 4- and 5-positions.
  • Examples :
    • 3-Bromo-4,5-dihydroxybenzyl alcohol : Exhibits α-glucosidase inhibition (IC₅₀: 100 µM ) .
    • Bis(3-bromo-4,5-dihydroxybenzyl) ether : Shows antibacterial activity with inhibition constant (Ki) of 471.83 µM .
  • Bioactivity Trend : Increased bromination enhances enzyme inhibition (e.g., IC₅₀ drops from 100 µM to 11 µM with full bromination) .

Physicochemical and Bioactive Properties

Compound CAS Molecular Formula Melting Point (°C) Key Bioactivity Applications
3-Bromo-4,5-dimethylphenol 71942-14-8 C₈H₉BrO Not reported Research-only (potential bioactivity) Chemical synthesis, biomedical research
4-Bromo-3,5-dimethylphenol 7463-51-6 C₈H₉BrO 113–115 Synthetic intermediate Chromen-4-one/isoflavone synthesis
4-Chloro-3,5-dimethylphenol 88-04-0 C₈H₉ClO 114–116 Antimicrobial Disinfectants, preservatives
3-Bromo-4,5-dihydroxybenzyl alcohol N/A C₇H₇BrO₃ Not reported α-Glucosidase inhibition (IC₅₀: 100 µM) Diabetes research

Market and Regulatory Status

  • This compound: Available in research-grade quantities (e.g., 100 mg to 1 g) with purity ≥97% .
  • 4-Bromo-2,5-dimethylphenol: Market analysis projects growth in specialty chemical sectors through 2025 .
  • Regulatory Compliance: 4-Chloro-3,5-dimethylphenol is restricted under EU REACH and U.S. TSCA due to ecological risks .

Biological Activity

3-Bromo-4,5-dimethylphenol is a brominated phenolic compound that exhibits various biological activities and interactions with biomolecules. This article delves into its biological activity, mechanisms of action, biochemical properties, and potential applications based on diverse research findings.

Target of Action
this compound primarily targets the respiratory system and is known to cause irritation upon contact with skin or eyes. Inhalation may lead to respiratory irritation, indicating its potential as an irritant compound .

Mode of Action
The compound's irritant properties suggest that it can induce cellular changes leading to inflammation. It interacts with enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Biochemical Pathways
Research indicates that this compound may participate in the Suzuki–Miyaura cross-coupling reaction , a significant method in organic synthesis. It also interacts with enzymes involved in oxidative stress responses, potentially affecting cellular redox balance .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). These characteristics suggest its potential systemic effects when administered .

Cellular Effects

In vitro studies have demonstrated that this compound can influence:

  • Cell Signaling Pathways: It modulates gene expression related to inflammatory responses.
  • Cellular Metabolism: Its effects on metabolism can lead to alterations in cellular homeostasis .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage in animal models. At low doses, it has shown potential benefits such as reducing inflammation and oxidative stress, while higher doses may exacerbate irritant effects .

Types of Reactions

This compound undergoes several chemical transformations:

  • Oxidation: The phenolic group can be oxidized to form quinones.
  • Reduction: The bromine atom can be reduced to yield 4,5-dimethylphenol.
  • Substitution: Nucleophilic substitution reactions can occur at the bromine site .

Major Products Formed

Reaction TypeMajor Products
OxidationQuinones
Reduction4,5-Dimethylphenol
SubstitutionVarious substituted phenols

Scientific Research Applications

This compound has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for antimicrobial and antioxidant properties.
  • Medicine: Explored for potential therapeutic effects in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-3,5-dimethylphenolSimilar bromination patternComparable irritant properties
3,5-DimethylphenolLacks bromine; different reactivityLower biological activity
3-Bromo-4-methylphenolOne methyl group; altered propertiesDistinct reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-4,5-dimethylphenol, and how is purity ensured?

The synthesis typically involves bromination of 4,5-dimethylphenol using brominating agents like N \text{N}-bromosuccinimide (NBS) or elemental bromine under controlled conditions (e.g., in acetic acid or dichloromethane). Catalysts such as iron or aluminum chloride may accelerate the reaction . Purification is achieved via recrystallization from ethanol or column chromatography, with purity verified by HPLC (>95% by area normalization) and melting point analysis .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions on the aromatic ring (e.g., methyl groups at 4,5-positions and bromine at 3-position) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C8H9BrO\text{C}_8\text{H}_9\text{BrO}, expected m/z200m/z \approx 200) and fragmentation patterns .
  • FT-IR : Confirms functional groups (e.g., O-H stretch at ~3200 cm1^{-1}) .

Q. How is the compound’s solubility profile determined for experimental design?

Solubility is assessed in solvents like ethanol, DMSO, and chloroform using gravimetric or UV-Vis spectrophotometry. For example, this compound is sparingly soluble in water but highly soluble in DMSO, making it suitable for in vitro biological assays .

Q. What preliminary biological activities have been reported for brominated phenolic analogs?

Bromophenols from marine algae (e.g., Polysiphonia urceolata) exhibit antimicrobial and anticancer properties. Assays include:

  • Antimicrobial : Disk diffusion against Staphylococcus aureus or Escherichia coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to measure IC50_{50} values .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Store at 2–8°C in airtight containers. Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like the FabZ enzyme in Pseudomonas aeruginosa. For example, bromophenol derivatives show binding affinities (ΔG = -4.5 to -2.5 kcal/mol) correlating with antimicrobial efficacy . Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?

  • Metabolomics : LC-MS/MS identifies degradation products or metabolites that may reduce efficacy .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (KdK_d) to validate target engagement .
  • Synchrotron XRD : Resolves crystallographic discrepancies in synthetic batches .

Q. How can environmental persistence and degradation pathways be studied?

  • Photodegradation : Expose the compound to UV light in aqueous solutions and monitor degradation via HPLC-MS.
  • Microbial Biodegradation : Use soil or marine microbial consortia to assess half-life under aerobic/anaerobic conditions .
  • QSAR Models : Predict ecotoxicity endpoints (e.g., LC50_{50} for fish) .

Q. What strategies optimize regioselectivity in bromination reactions?

  • Directed Ortho-Metalation : Use directing groups (e.g., trimethylsilyl) to control bromine placement .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., di-bromination) by precise temperature control .

Q. How are collision cross-section (CCS) values used in analytical method validation?

Ion mobility spectrometry (IMS) paired with MS measures CCS values to distinguish isomers or impurities. For example, CCS deviations >2% indicate structural anomalies in synthetic batches .

Properties

IUPAC Name

3-bromo-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVYZGLNIKGKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504510
Record name 3-Bromo-4,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71942-14-8
Record name 3-Bromo-4,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general process was applied to a solution of 3-bromo-o-xylene (185 mg, 1.0 mmol) in 1.0 mL cyclohexane. The borylation step was carried out with HBPin (320 mg, 2.5 mmol) and dppe (8.0 mg, 0.02 mmol, 2 mol %) at 100° C. for 50 hours. After removal of the cyclohexane, the oxidation step was then performed as described above, after which the crude material was dissolved in CH2Cl2 and passed through a plug of silica gel. Evaporation of solvent gave 148 mg pure 10 (74%) as a white wax solid; mp 98-99° C. (lit. 101-102). 1H NMR (300 MHz, CDCl3): δ 6.91 (d, J=2.5 Hz, 1 H), 6.59 (d, J=2.7 Hz, 1 H), 2.25 (s, 6 H); 13C NMR (75 MHz, CDCl3): δ 153.2, 139.3, 128.3, 125.2, 116.9, 116.2, 21.4, 18.3; IR (neat): 3252, 2919, 1606, 1576, 1477, 1451, 1279, 1119, 839 cm−1; LRMS: m/e 200 (M+), 185, 121, 91; HRMS (EI): m/z 199.9839 [(M+); calcd for C8H9BrO: 199.9837]. For a previous preparation see Jacquesy et al., Chem. Soc., Chem. Commun. 110-111 (1980) (bromination of 3,4-dimethylphenol in superacid SbF5-HF, 83% yield) or Fischer and Henderson, Can. J. Chem. 61: 1045-1052 (1983).
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Yield
74%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-4,5-dimethylphenol
3-Bromo-4,5-dimethylphenol
3-Bromo-4,5-dimethylphenol
3-Bromo-4,5-dimethylphenol
3-Bromo-4,5-dimethylphenol
3-Bromo-4,5-dimethylphenol

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